Methyl 4-phenyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-phenyl-1H-pyrrole-2-carboxylate: is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-phenyl-1H-pyrrole-2-carboxylate typically begins with the reaction of 4-phenyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of an acid catalyst.
Reaction Conditions: The esterification reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to the liquid phase.
Industrial Production Methods: Industrially, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-phenyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of 4-phenyl-1H-pyrrole-2-carboxylic acid.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: 4-phenyl-1H-pyrrole-2-carboxylic acid.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: Methyl 4-phenyl-1H-pyrrole-2-carboxylate can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Enzyme Inhibitors: It can be used in the design of enzyme inhibitors for various biological targets.
Medicine:
Drug Development: This compound is explored for its potential in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their function. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Methyl 4-phenyl-1H-pyrrole-3-carboxylate: Similar structure but with the carboxylate group at a different position.
Ethyl 4-phenyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
4-Phenyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness:
Position of Functional Groups: The position of the carboxylate group in Methyl 4-phenyl-1H-pyrrole-2-carboxylate makes it unique compared to its isomers.
Ester Group: The presence of the methyl ester group provides different reactivity and solubility properties compared to the acid or ethyl ester forms.
Properties
IUPAC Name |
methyl 4-phenyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-7-10(8-13-11)9-5-3-2-4-6-9/h2-8,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDLNIQLELERCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903560-42-9 |
Source
|
Record name | methyl 4-phenyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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